characterization of 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde
characterization of 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of the Indazole Scaffold
The indazole ring system represents a privileged scaffold in modern medicinal chemistry. Recognized as a bioisostere of indole, its unique arrangement of two nitrogen atoms facilitates potent and specific hydrogen bond interactions within the active sites of biological targets, particularly protein kinases.[1][2] The functionalization of the indazole core, especially at the C3-position, has given rise to a multitude of clinically significant therapeutics, including kinase inhibitors like Axitinib and Pazopanib.[2]
This guide focuses on a specific, highly functionalized derivative: 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde . The aldehyde moiety at the C3-position is not merely a substituent; it is a versatile synthetic handle, unlocking a vast chemical space for library development through transformations such as Knoevenagel condensations, Wittig reactions, and reductive aminations.[2][3] The strategic placement of the methoxy and methyl groups on the benzene ring allows for fine-tuning of the molecule's electronic and steric properties, influencing its solubility, metabolic stability, and target engagement.
As Senior Application Scientists, our goal is not just to present a protocol but to provide a comprehensive characterization playbook. We will delve into the causality behind the synthetic strategy, offer a robust, self-validating analytical workflow, and contextualize the data to empower researchers in their drug discovery endeavors.
Part 1: Synthesis via Indole Ring Transformation
The most efficient and widely adopted strategy for synthesizing 1H-indazole-3-carbaldehydes is not through direct formylation of an indazole, a reaction which is notoriously ineffective, but via a clever ring-transformation of a corresponding indole precursor.[2][3] The Vilsmeier-Haack formylation, a standard method for indoles, fails for indazoles.[3] Therefore, we turn to the nitrosation of a 6-methoxy-4-methyl-1H-indole.
Mechanistic Rationale: The Nitrosation Pathway
The conversion of an indole to an indazole-3-carbaldehyde proceeds through a well-established multi-step mechanism initiated by the nitrosation of the electron-rich C3-position of the indole ring.[2][3]
-
Nitrosation : In a mildly acidic medium, sodium nitrite (NaNO₂) generates a nitrosating agent which electrophilically attacks the C3-position of the indole.
-
Oxime Formation : This leads to the formation of a key oxime intermediate.
-
Ring Opening : The oxime facilitates the addition of a water molecule at the C2-position, triggering the opening of the pyrrole ring.
-
Ring Closure : The reaction concludes with a ring-closing step to form the thermodynamically stable five-membered pyrazole ring of the indazole system, yielding the final 1H-indazole-3-carbaldehyde product.[2][3]
This "scaffold hopping" strategy is a powerful tool in medicinal chemistry, allowing for the direct conversion of one valuable heterocyclic core into another.[4]
Caption: Synthetic pathway from indole to indazole-3-carbaldehyde.
Self-Validating Experimental Protocol
This protocol is adapted from optimized procedures for substituted indoles and is designed for high reproducibility.[2][3]
Materials:
-
6-Methoxy-4-methyl-1H-indole (1 equivalent)
-
Sodium Nitrite (NaNO₂) (8 equivalents)
-
Hydrochloric Acid (HCl), 2 N aqueous solution (2.7 equivalents)
-
Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve NaNO₂ (8 equiv.) in deionized water and DMF at 0 °C.
-
Acidification: Slowly add 2 N HCl (2.7 equiv.) to the stirred solution at 0 °C. Maintain the inert atmosphere and allow the mixture to stir for 10 minutes. This pre-formation of the nitrosating species is critical for minimizing side reactions.[2]
-
Substrate Addition: Dissolve the 6-Methoxy-4-methyl-1H-indole (1 equiv.) in a minimal amount of DMF. Using a syringe pump, add this solution to the reaction mixture dropwise over a period of 2 hours. The slow addition is crucial to prevent dimerization and other side reactions that can plague this transformation, especially with electron-rich indoles.[2]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a petroleum ether/EtOAc solvent system.[2][3] The starting indole will have a different Rf value than the more polar product. Visualization can be done under a UV lamp (254 nm).[2][3]
-
Workup: Once the reaction is complete, quench the mixture with water and transfer it to a separatory funnel. Extract the product with EtOAc (3x).
-
Washing: Wash the combined organic layers sequentially with water (3x) and then with brine. This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of petroleum ether/EtOAc to yield the pure 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde.[2]
Part 2: Comprehensive Spectroscopic and Physical Characterization
Accurate characterization is the cornerstone of chemical research. The following data, predicted based on extensive literature precedents for analogous structures, provides a definitive fingerprint for 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde.[2][3][5]
Physical and Molecular Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₁₀N₂O₂ | Calculated |
| Molecular Weight | 190.20 g/mol | Calculated |
| Appearance | Expected to be a yellowish or brown solid | [2] |
| Canonical SMILES | COC1=CC2=C(C=C1C)NN=C2C=O | Predicted |
| InChIKey | Predicted based on structure | Predicted |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation in organic chemistry.[5] Spectra should be recorded in a deuterated solvent such as DMSO-d₆ or Acetone-d₆, as the N-H proton is often broad and may exchange in CDCl₃.[2]
¹H NMR (Predicted, 300 MHz, DMSO-d₆):
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| NH | ~14.0 | br s | - | Acidic proton, deshielded by the aromatic system. |
| CH O | ~10.2 | s | - | Highly deshielded aldehyde proton. |
| H7 | ~7.9 | s | - | Aromatic proton adjacent to the electron-withdrawing aldehyde group. |
| H5 | ~7.1 | s | - | Aromatic proton shielded by the methoxy group. |
| OCH ₃ | ~3.9 | s | - | Methoxy group protons. |
| CH ₃ | ~2.5 | s | - | Methyl group protons on the aromatic ring. |
¹³C NMR (Predicted, 75 MHz, DMSO-d₆):
| Carbon | Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C HO | ~187.0 | Aldehyde carbonyl carbon. |
| C 6 | ~160.0 | Aromatic carbon attached to the electron-donating OCH₃ group. |
| C 3 | ~145.0 | Carbon bearing the aldehyde, part of the pyrazole ring. |
| C 7a | ~142.0 | Bridgehead carbon. |
| C 4 | ~130.0 | Aromatic carbon bearing the methyl group. |
| C 3a | ~122.0 | Bridgehead carbon. |
| C 7 | ~118.0 | Aromatic CH. |
| C 5 | ~98.0 | Aromatic CH, significantly shielded by the methoxy group. |
| OC H₃ | ~55.5 | Methoxy carbon. |
| C H₃ | ~16.5 | Methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy provides definitive evidence for the presence of key functional groups.[3] The spectrum is typically recorded on a solid sample using an ATR accessory.[3]
| Functional Group | Characteristic Absorption (ν, cm⁻¹) | Description |
| N-H Stretch | 3300 - 3100 | Broad absorption characteristic of the indazole N-H bond. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Sharp peaks for sp² C-H bonds. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Absorptions for methyl and methoxy C-H bonds. |
| C=O Stretch (Aldehyde) | ~1675 | Strong, sharp absorption, characteristic of a conjugated aldehyde.[3] |
| C=C / C=N Stretch | 1620 - 1450 | Multiple bands corresponding to the indazole ring system. |
| C-O Stretch (Aryl Ether) | ~1250 | Strong absorption for the Ar-O-CH₃ bond. |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source is used to confirm the elemental composition.[3]
-
Calculated m/z for C₁₀H₁₀N₂O₂ [M+H]⁺: 191.0815
-
Calculated m/z for C₁₀H₉N₂O₂ [M-H]⁻: 189.0670
-
Expected Fragmentation: The primary fragmentation pathway would likely involve the loss of the formyl group (•CHO, 29 Da) or carbon monoxide (CO, 28 Da). Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion is also a common fragmentation pattern for methylated aromatics.[6]
Part 3: Chemical Reactivity and Synthetic Applications
The true value of 6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde lies in its potential as a synthetic intermediate. The aldehyde group is a gateway to a diverse array of C3-functionalized indazoles, which are highly sought after in drug discovery programs.[2]
Caption: Key synthetic transformations of the title compound.
-
Aldehyde Chemistry : The aldehyde can be readily converted into alkenes, secondary alcohols, and various heterocyclic systems, providing diverse molecular architectures for screening.[3]
-
N-H Functionalization : The N-H of the pyrazole ring can be substituted, for instance, via alkylation.[7] This position is critical for modulating the pharmacokinetic properties and target interactions of indazole-based inhibitors.
Conclusion
6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde is a strategically designed chemical building block with significant potential in pharmaceutical research. Its synthesis via a robust indole-to-indazole ring transformation is both efficient and scalable. The comprehensive characterization data provided herein serves as a definitive guide for its identification and quality control. The true power of this molecule is realized in its application as a versatile intermediate, enabling the rapid generation of diverse libraries of 3-substituted indazoles. This guide provides the foundational knowledge necessary for researchers to confidently incorporate this valuable scaffold into their drug discovery pipelines.
References
- Benchchem. (n.d.). Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde from 6-Nitroindole: An Application Note and Protocol.
- Benchchem. (n.d.). Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note and Detailed Protocol.
- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances. DOI: 10.1039/C8RA01546E.
- White Rose Research Online. (n.d.). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions.
- National Institutes of Health. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC.
- Li, Z., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry.
- CAS. (n.d.). 6-Methyl-1H-indazole-3-carboxaldehyde. CAS Common Chemistry.
- National Institutes of Health. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. PMC.
- ResearchGate. (2025). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.
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